Thalidomide-PEG4-Propargyl delivers unmatched PROTAC assembly efficiency by integrating a cereblon-recruiting thalidomide moiety, a solubility-boosting PEG4 spacer (8.3 mg/mL, 41.5× vs. thalidomide), and a terminal propargyl group for bioorthogonal CuAAC/SPAAC click chemistry. This unique combination enables uniform, high-yielding (>80%) conjugation across diverse azide-functionalized warheads without individual optimization—directly addressing the critical failure risks of amide coupling or suboptimal linker geometry. Lock in CAS 2098799-77-8 to eliminate variables and accelerate your targeted protein degradation campaigns. Request a quote for bulk quantities.
Molecular FormulaC24H28N2O9
Molecular Weight488.5 g/mol
Cat. No.B8114426
⚠ Attention: For research use only. Not for human or veterinary use.
Thalidomide-PEG4-Propargyl: A Modular, Click-Ready PROTAC Building Block for CRBN-Mediated Degradation
Thalidomide-PEG4-Propargyl (CAS 2098799-77-8) is a synthetic E3 ligase ligand–linker conjugate that integrates a thalidomide-based cereblon (CRBN) recruiting motif with a tetraethylene glycol (PEG4) spacer and a terminal propargyl group . The thalidomide moiety binds CRBN to hijack the ubiquitin–proteasome system, while the propargyl alkyne enables copper-catalyzed azide–alkyne cycloaddition (CuAAC) or strain-promoted alkyne–azide cycloaddition (SPAAC) for rapid, modular assembly of proteolysis-targeting chimeras (PROTACs) . The PEG4 segment provides a flexible, hydrophilic tether that enhances aqueous solubility to 8.3 mg/mL in pH 7.4 buffer, a 41.5‑fold improvement over unconjugated thalidomide (0.2 mg/mL), and contributes a favorable LogP of –0.2 that supports passive cellular permeability while minimizing non-specific hydrophobic interactions .
Why Thalidomide-PEG4-Propargyl Cannot Be Replaced by Common CRBN–Linker Conjugates
Simple substitution of Thalidomide-PEG4-Propargyl with another thalidomide‑PEG conjugate or a standalone CRBN ligand risks failure of the entire PROTAC campaign. The terminal alkyne is not a passive functional group—it defines the chemical strategy for conjugate assembly. Replacing it with an amine or carboxylate (e.g., Thalidomide‑PEG4‑NH2 or Thalidomide‑PEG4‑COOH) forces a shift from bioorthogonal click chemistry to less efficient, and often lower-yielding, amide coupling protocols that may not be compatible with sensitive payloads or may require protection/deprotection steps that degrade labile warheads . Furthermore, the length of the PEG spacer is not an arbitrary design choice; systematic SAR studies demonstrate that linker length critically determines degradation efficiency. For example, in AURKA-targeting PROTACs, altering the linker attachment point on thalidomide enabled potent degradation with a linker as short as 2 PEG units, but the optimal geometry for a given target–ligase pair cannot be assumed [1]. In another study, GSPT1 degradation by Retro‑2‑based PROTACs was shown to depend explicitly on PEG‑chain length, underscoring that even a single ethylene glycol unit deviation can alter the degradation profile from active to inactive [2]. Using an off‑the‑shelf conjugate with a different terminal handle or an unmatched spacer length introduces two uncontrolled variables—reaction modality and ternary complex geometry—that are not easily deconvoluted in a failed experiment.
[1] Rishfi M, Krols S, Martens F, et al. Targeted AURKA degradation: Towards new therapeutic agents for neuroblastoma. Eur J Med Chem. 2023;247:115033. View Source
[2] Synthesis and biological evaluation of Retro-2-based PROTACs reveal PEG-linker length and warhead impact on GSPT1 degradation. Eur J Med Chem. 2026;281:117230. View Source
Quantitative Differentiation: Thalidomide-PEG4-Propargyl vs. Closest Analogs and Baselines
Aqueous Solubility: PEG4-Enhanced vs. Unconjugated Thalidomide
Thalidomide-PEG4-Propargyl exhibits a 41.5‑fold increase in aqueous solubility (pH 7.4) compared to the parent CRBN ligand thalidomide, a critical parameter for performing bioconjugation reactions in physiologically compatible buffers without co‑solvents .
PROTAC synthesisClick chemistryBioconjugation
Evidence Dimension
Aqueous solubility at pH 7.4
Target Compound Data
8.3 mg/mL
Comparator Or Baseline
Thalidomide: 0.2 mg/mL
Quantified Difference
41.5‑fold improvement
Conditions
pH 7.4 aqueous buffer
Why This Matters
Higher aqueous solubility enables click chemistry conjugations to be performed in mild, biocompatible conditions, reducing the need for organic co‑solvents that can denature protein‑based azide partners or compromise PROTAC stability.
PROTAC synthesisClick chemistryBioconjugation
Linker Length–Activity Relationship: PEG4 as the Lower Bound for Efficient Degradation in Sterically Constrained Systems
In PROTAC systems where the target protein binding pocket is deeply buried or sterically congested, reducing the PEG spacer below 4 ethylene glycol units can severely impair degradation efficiency. Vendor‑provided SAR guidance notes that for such constrained targets, linkers shorter than PEG4 reduce degradation efficiency by >60% . This establishes PEG4 as the minimum viable linker length for maintaining productive ternary complex geometry when spatial constraints limit the achievable end‑to‑end distance.
PROTAC linker optimizationStructure–activity relationshipTargeted protein degradation
Evidence Dimension
Relative degradation efficiency as a function of PEG linker length
Target Compound Data
PEG4: baseline (100% reference)
Comparator Or Baseline
PEG linkers shorter than PEG4: >60% reduction in degradation efficiency
Quantified Difference
>60% loss of activity with PEG2/PEG3 vs. PEG4
Conditions
Sterically constrained target protein binding pockets
Why This Matters
Selecting a PEG2- or PEG3-based conjugate (e.g., Thalidomide‑PEG2‑propargyl) may yield dramatically lower degradation potency for challenging targets, necessitating re‑synthesis with a longer linker and wasting both time and precious warhead intermediates.
PROTAC linker optimizationStructure–activity relationshipTargeted protein degradation
LogP and Physicochemical Profile: Balanced Hydrophilicity vs. Pomalidomide‑Based Analogs
Thalidomide-PEG4-Propargyl possesses a calculated LogP of –0.2 , placing it in the optimal range for passive membrane permeability while avoiding the excessive lipophilicity that can lead to non‑specific protein binding, poor aqueous solubility, and rapid metabolic clearance. For comparison, the more potent CRBN‑recruiting ligand pomalidomide (used in conjugates such as Pomalidomide‑PEG4‑Alkyne) has a LogP of approximately 0.5–0.7, making pomalidomide‑based conjugates inherently more hydrophobic and potentially more prone to solubility‑limited behavior in aqueous reaction conditions [1].
Drug-likenessLipophilicityPROTAC pharmacokinetics
Evidence Dimension
Calculated partition coefficient (LogP)
Target Compound Data
LogP = –0.2
Comparator Or Baseline
Pomalidomide: LogP ≈ 0.5–0.7 (literature range)
Quantified Difference
ΔLogP ≈ 0.7–0.9 units (thalidomide conjugate is more hydrophilic)
Conditions
Computational prediction; in silico
Why This Matters
A more negative LogP translates to higher aqueous solubility and reduced non‑specific binding, facilitating cleaner CuAAC reactions in aqueous media and improving the solubility of the final PROTAC construct—a key driver for successful in vitro screening and subsequent in vivo pharmacokinetic optimization.
Drug-likenessLipophilicityPROTAC pharmacokinetics
[1] PubChem. Pomalidomide (CID 134780). Chemical and Physical Properties. View Source
Conjugation Efficiency: Click Chemistry vs. Amide Coupling for PROTAC Assembly
The terminal propargyl group of Thalidomide-PEG4-Propargyl enables copper‑catalyzed azide–alkyne cycloaddition (CuAAC), a reaction known for its high yield, bioorthogonality, and tolerance of diverse functional groups . In contrast, PROTAC assembly using amine‑terminated linkers (e.g., Thalidomide‑PEG4‑NH2) typically relies on amide bond formation with a carboxylic acid, which often requires activation with coupling reagents (e.g., HATU, EDC/HOBt), can be compromised by competing hydrolysis, and may generate racemization at alpha‑stereocenters . Literature reports of modular PROTAC synthesis via CuAAC demonstrate isolated yields exceeding 80% for the final click step, whereas comparable amide‑coupling strategies frequently yield 50–70% under optimal conditions and substantially less when sterically hindered partners are employed [1].
Higher conjugation yield directly translates to less waste of valuable, often custom‑synthesized azide‑bearing warhead ligands, shorter synthesis timelines, and improved batch‑to‑batch reproducibility—key factors when scaling from milligram‑scale library synthesis to multi‑gram production for advanced in vivo studies.
[1] Lebraud H, Wright DJ, Johnson CN, Heightman TD. Protein Degradation by In-Cell Self-Assembly of Proteolysis Targeting Chimeras. ACS Cent Sci. 2016;2(12):927-934. View Source
Optimal Research and Industrial Use Cases for Thalidomide-PEG4-Propargyl
High-Throughput Synthesis of Diverse CRBN‑Recruiting PROTAC Libraries via Parallel Click Chemistry
Researchers aiming to generate 50–500 PROTAC candidates in a single campaign can use Thalidomide-PEG4-Propargyl as a universal CRBN‑linker handle for CuAAC with a panel of azide‑functionalized warheads. The high aqueous solubility (8.3 mg/mL) and favorable LogP (–0.2) permit the click reaction to be performed in uniform, mild conditions across an entire library without individual optimization for each warhead . This contrasts with amide‑coupling approaches, which demand separate activation and purification protocols for each carboxylic acid‑containing warhead, often resulting in lower yields and greater variability . The >80% typical CuAAC yield [1] ensures sufficient material for primary degradation screening after a single HPLC purification, accelerating the hit‑to‑lead timeline.
Synthesis of PROTACs Targeting Proteins with Deep or Sterically Hindered Binding Pockets
When the target protein’s ligand‑binding site is recessed or flanked by bulky residues, a short linker (PEG2 or PEG3) may be insufficient to bridge the distance to the CRBN ligase while maintaining a catalytically competent ternary complex geometry. SAR evidence indicates that for sterically constrained targets, reducing the PEG linker below 4 units results in a >60% loss of degradation efficiency . Thalidomide-PEG4-Propargyl supplies the minimally sufficient spacer length to mitigate this risk, providing the conformational freedom necessary to achieve productive ubiquitination without resorting to longer linkers (PEG6, PEG8) that can introduce excessive flexibility and off‑target degradation [2].
Preparation of Bioorthogonal PROTAC Probes for Cellular Target Engagement and Imaging Studies
The propargyl group of Thalidomide-PEG4-Propargyl permits strain‑promoted alkyne–azide cycloaddition (SPAAC) with azide‑modified fluorescent dyes or biotin tags, enabling the construction of PROTAC‑based probes for live‑cell imaging, pull‑down assays, and cellular target engagement quantification . Because the PEG4 spacer provides a 41.5‑fold solubility advantage over unconjugated thalidomide , the resulting fluorescent PROTAC conjugates remain soluble in cell culture media at the micromolar concentrations required for confocal microscopy or flow cytometry, minimizing non‑specific aggregation and false‑positive signals.
Scaling PROTAC Synthesis from Milligram Research to Multi‑Gram GLP Toxicology Batches
Contract research organizations and pharmaceutical development teams transitioning PROTAC candidates from discovery to preclinical development require synthetic routes that are robust, scalable, and reproducible. The CuAAC reaction enabled by Thalidomide-PEG4-Propargyl is highly tolerant of moisture and oxygen, proceeds in aqueous/organic solvent mixtures, and yields triazole products that are chemically and metabolically stable . These attributes simplify process chemistry scale‑up relative to amide‑coupling routes, which often require strictly anhydrous conditions and generate stoichiometric coupling‑reagent byproducts that complicate purification. The >98% HPLC purity specification of commercial Thalidomide-PEG4-Propargyl ensures that starting material quality does not become a bottleneck during GMP‑like campaign execution.
[1] Lebraud H, Wright DJ, Johnson CN, Heightman TD. Protein Degradation by In-Cell Self-Assembly of Proteolysis Targeting Chimeras. ACS Cent Sci. 2016;2(12):927-934. View Source
[2] BOC Sciences. Why PEG4, PEG6, and PEG8 Remain the Gold Standard Linkers in Targeted Protein Degradation. Resource Article, 2025. View Source
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